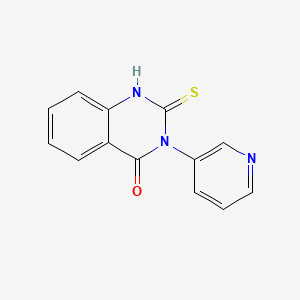

2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide

Vue d'ensemble

Description

The compound 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their importance in medicinal chemistry due to their presence in various bioactive molecules .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of 2-amino-5-[4-(4'-aminophenoxy)phenyl]-thiazole (APPT) involves the polycondensation of APPT with aromatic dianhydrides, which results in novel polyimides with good solubility in strong dipolar solvents . Another method includes the condensation of semicarbazide/thiosemicarbazide with aldehydes followed by I2-mediated oxidative C–O/C–S bond formation to produce 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles . Additionally, the synthesis of 2-amino-5-(p-hydroxyphenyl)-1,3,4-thiadiazole is achieved using POCl3 as a catalyst in a reaction between p-hydrobenzoic acid and thiosemicarbazide .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using X-ray diffraction methods. For example, the crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole has been studied, revealing that the molecules form dimers through intermolecular hydrogen bonds in the crystal, arranged in infinite layers parallel to the xy plane .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives is possible through cyclization of thiosemicarbazide intermediates, which can be further functionalized with various electrophiles . Additionally, the synthesis of bioactive 2-substituted amino-5-indol-3-oyl-4-phenylthiazoles involves the preparation of [C-N-C-S] precursors and the halo acetylhetaroyl derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The polyimides derived from APPT exhibit outstanding mechanical properties, thermal stability, and dielectric constants, making them suitable for various applications . The crystalline structure of 2-amino-5-phenyl-1,3,4-thiadiazole contributes to its physical properties, such as density and arrangement in the crystal lattice .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has systematically explored methods for synthesizing 1,3-azoles, including thiazoles, highlighting their chemical and biological properties. The synthesis often involves metallic derivatives of imidazole and phosphorus halides, among other acyclic phosphorus-containing reagents, to produce phosphorylated azoles with diverse biological activities. These synthetic approaches facilitate the development of compounds with potential applications in various fields, including medicinal chemistry (E. Abdurakhmanova et al., 2018).

Biological Importance

Benzazoles and their derivatives, including thiazole-based compounds, are noted for their wide range of biological activities. Synthetic chemists have developed novel procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole and other guanidinobenzazoles, which show potential as therapeutic agents due to their cytotoxic and pharmacological activities (M. Rosales-Hernández et al., 2022).

Pharmacological Evaluation and Molecular Docking Studies

Studies have also focused on benzofused thiazole derivatives, evaluating their antioxidant and anti-inflammatory activities. These compounds have been synthesized and tested for their potential as therapeutic agents, demonstrating significant biological activities that could inform the development of new drugs (Dattatraya G. Raut et al., 2020).

Safety And Hazards

The safety information available indicates that “2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302, H312, H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively.

Propriétés

IUPAC Name |

2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c11-10-13-7(6-4-2-1-3-5-6)8(16-10)9(15)14-12/h1-5H,12H2,(H2,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRXCMSKYISJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363240 | |

| Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

CAS RN |

860650-74-4 | |

| Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Iodoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1301459.png)

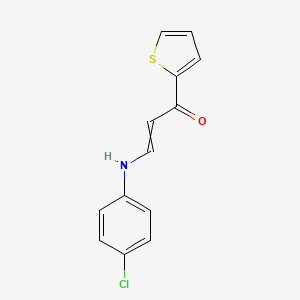

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

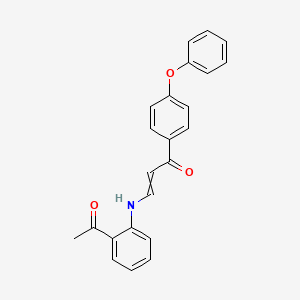

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)